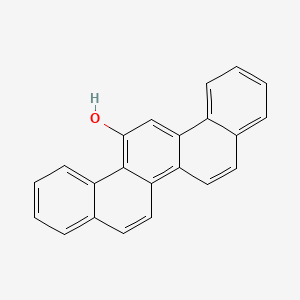
Picen-13-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picen-13-ol is an organic compound with the molecular formula C22H14O and a molecular weight of 294.346 g/mol It is a derivative of picene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the 13th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Picen-13-ol typically involves the hydroxylation of picene. One common method is the direct hydroxylation of picene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures to ensure selective hydroxylation at the 13th position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydroxylation of picene using metal catalysts such as palladium (Pd) or platinum (Pt) supported on activated carbon. This method allows for higher yields and better control over the reaction conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Picen-13-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form picen-13-one using oxidizing agents like potassium dichromate (K2Cr2O7) or sodium hypochlorite (NaOCl) .
Reduction: The hydroxyl group in this compound can be reduced to form picene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Picen-13-one.
Reduction: Picene.
Substitution: Brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Picen-13-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Picen-13-ol involves its interaction with specific molecular targets and pathways. In biological systems, this compound may exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The hydroxyl group in this compound can form hydrogen bonds with target molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Picen-13-ol can be compared with other hydroxylated derivatives of polycyclic aromatic hydrocarbons, such as:
- Phenanthrene-9-ol
- Anthracene-2-ol
- Chrysene-1-ol
Uniqueness
This compound is unique due to its specific hydroxylation at the 13th position, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
24743-19-9 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
picen-13-ol |
InChI |
InChI=1S/C22H14O/c23-21-13-20-16-7-3-1-5-14(16)9-11-18(20)19-12-10-15-6-2-4-8-17(15)22(19)21/h1-13,23H |
InChI-Schlüssel |
LCSGKMDEDVIOJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C4C=CC5=CC=CC=C5C4=C(C=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


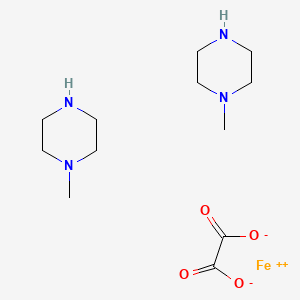

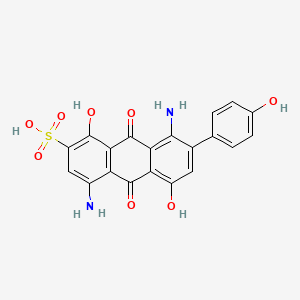
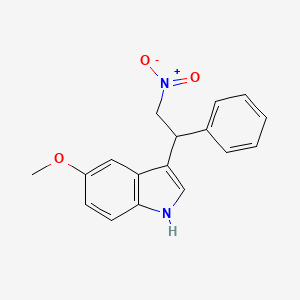
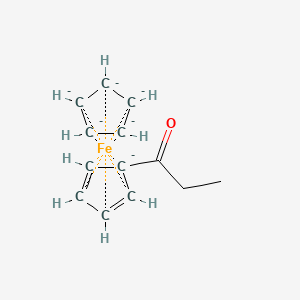
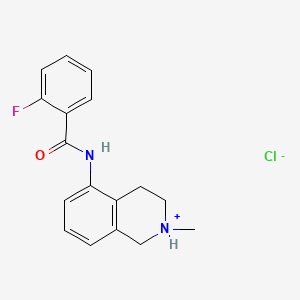
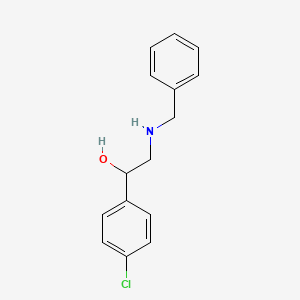
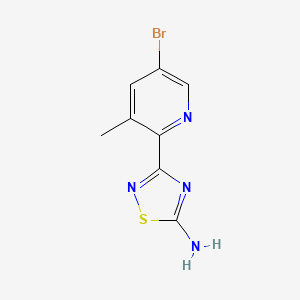
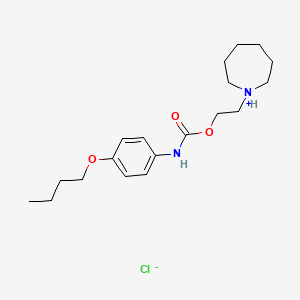

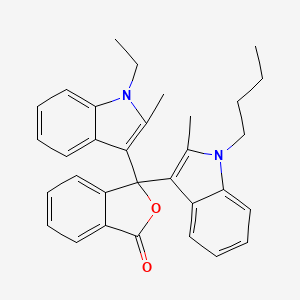

![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
